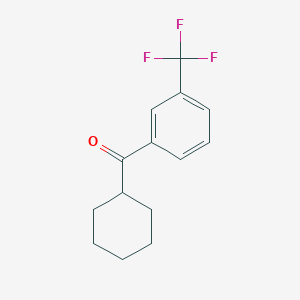

Cyclohexyl 3-trifluoromethylphenyl ketone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

cyclohexyl-[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3O/c15-14(16,17)12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCYFBTVCOOTWTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642602 | |

| Record name | Cyclohexyl[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3277-77-8 | |

| Record name | Cyclohexyl[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Cyclohexyl 3-trifluoromethylphenyl Ketone (CAS No. 3277-77-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexyl 3-trifluoromethylphenyl ketone, identified by the CAS number 3277-77-8, is a fluorinated aromatic ketone of significant interest in medicinal chemistry and synthetic organic chemistry. The presence of both a cyclohexyl moiety and a trifluoromethylphenyl group imparts unique physicochemical properties that are advantageous for the development of novel therapeutic agents and functional materials. The trifluoromethyl group, in particular, is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, and an exploration of its current and potential applications in drug discovery and development.

Introduction: The Significance of Fluorinated Ketones in Modern Chemistry

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The trifluoromethyl group (-CF3) is particularly valued for its strong electron-withdrawing nature, high lipophilicity, and metabolic stability. These characteristics can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Trifluoromethyl ketones (TFMKs) have emerged as valuable synthetic intermediates and pharmacophores in their own right.[1][2][3] They are versatile synthons for constructing complex fluorinated molecules and have been utilized as key intermediates in the synthesis of various therapeutic agents.[1][3]

This compound combines the structural features of a bulky, lipophilic cyclohexyl ring with the electronically modified trifluoromethylphenyl moiety. This combination makes it an attractive scaffold for probing receptor binding pockets and for developing novel compounds with potential therapeutic applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 3277-77-8 | Echemi |

| Molecular Formula | C₁₄H₁₅F₃O | Echemi |

| Molecular Weight | 256.26 g/mol | Echemi |

| IUPAC Name | Cyclohexyl(3-(trifluoromethyl)phenyl)methanone | Echemi |

| Synonyms | This compound | ChemExpress |

| Appearance | Colorless to pale yellow liquid or solid | CymitQuimica |

| Boiling Point | 290.9°C at 760 mmHg | LookChem |

| Density | 1.181 g/cm³ | LookChem |

| Flash Point | 156.3°C | LookChem |

Synthesis and Mechanism: A Step-by-Step Protocol

The most logical and widely applicable method for the synthesis of this compound is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the reaction of an acyl chloride with an aromatic ring in the presence of a Lewis acid catalyst.

Reaction Principle

The synthesis proceeds via the Friedel-Crafts acylation of 1-bromo-3-(trifluoromethyl)benzene with cyclohexanecarbonyl chloride. The Lewis acid, typically aluminum chloride (AlCl₃), activates the acyl chloride, generating a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring to form the desired ketone.

Detailed Experimental Protocol

Materials:

-

3-(Trifluoromethyl)bromobenzene

-

Cyclohexanecarbonyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Addition funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq) to anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.

-

Formation of the Acylium Ion: Slowly add cyclohexanecarbonyl chloride (1.1 eq) to the stirred suspension of AlCl₃ in DCM via the addition funnel. Stir the mixture at 0°C for 30 minutes to allow for the formation of the acylium ion complex.

-

Friedel-Crafts Acylation: Add 3-(trifluoromethyl)bromobenzene (1.0 eq) dropwise to the reaction mixture at 0°C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold 1M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Visualization of the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show multiplets for the cyclohexyl protons, typically in the range of 1.2-3.5 ppm. The aromatic protons on the trifluoromethylphenyl ring will appear as multiplets in the downfield region, likely between 7.5 and 8.0 ppm.

-

¹³C NMR: The carbon NMR will show characteristic signals for the carbonyl carbon (around 200 ppm), the carbons of the trifluoromethyl group (a quartet due to C-F coupling), and the aromatic and cyclohexyl carbons.

-

IR Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ will be indicative of the ketone carbonyl group. C-H stretching frequencies for the aromatic and aliphatic portions will also be present, as well as C-F stretching bands.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (256.26 g/mol ).

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a valuable building block in drug discovery.

Role of the Trifluoromethyl Group

The trifluoromethyl group is a key pharmacophore that can:

-

Enhance Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, which can increase the half-life of a drug.[4]

-

Increase Lipophilicity: This can improve membrane permeability and oral bioavailability.

-

Modulate Electronic Properties: The electron-withdrawing nature of the -CF₃ group can influence the acidity or basicity of nearby functional groups, affecting receptor binding.[4]

-

Serve as a Bioisostere: It can mimic other groups in size and shape, allowing for the fine-tuning of ligand-receptor interactions.

Potential Therapeutic Targets

While specific biological activity data for this compound is limited in the public domain, derivatives of similar fluorinated ketones have shown promise in various therapeutic areas. Aromatic trifluoromethyl ketones have been characterized as warheads for covalently reversible kinase inhibitors.[5] Furthermore, compounds containing cyclohexyl and phenyl moieties have been investigated for their activity as mitofusin activators, with potential applications in neurodegenerative diseases. The synthesis of derivatives of this compound could lead to the discovery of novel modulators of various biological targets.

Visualization of a Potential Signaling Pathway Involvement

Sources

- 1. Trifluoromethyl ketones: properties, preparation, and application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Physical and chemical properties of Cyclohexyl 3-trifluoromethylphenyl ketone

An In-depth Technical Guide to Cyclohexyl 3-(trifluoromethyl)phenylmethanone

Section 1: Introduction and Strategic Overview

Cyclohexyl 3-(trifluoromethyl)phenylmethanone, a specialized aromatic ketone, stands at the intersection of robust structural stability and potent electronic modification. This molecule is characterized by a cyclohexyl ring and a phenyl ring linked by a carbonyl group, with the phenyl ring being substituted with a trifluoromethyl (CF₃) group at the meta-position. The incorporation of the CF₃ group is a strategic choice in medicinal chemistry and materials science, as it profoundly alters the molecule's physicochemical properties.[1]

The strong electron-withdrawing nature of the trifluoromethyl group significantly enhances the electrophilicity of the adjacent carbonyl carbon, making it a key synthon for constructing more complex fluorinated pharmacophores.[2][3] This guide provides a comprehensive analysis of this compound, detailing its fundamental properties, a robust synthesis protocol, analytical characterization methods, and its applications, particularly for professionals in drug discovery and development.

Section 2: Compound Identification and Core Physical Properties

Accurate identification is paramount for regulatory compliance and experimental reproducibility. The core identifiers and physical properties for Cyclohexyl 3-(trifluoromethyl)phenylmethanone are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | Cyclohexyl[3-(trifluoromethyl)phenyl]methanone | [4] |

| CAS Number | 3277-77-8 | [4][] |

| Molecular Formula | C₁₄H₁₅F₃O | [4][] |

| Molecular Weight | 256.26 g/mol | [4][] |

| Appearance | Not explicitly stated; related ketones are colorless to pale yellow liquids or solids. | [6] |

| Boiling Point | 290.9°C at 760 mmHg | [7] |

| Density | 1.181 g/cm³ | [7] |

| Flash Point | 156.3°C | [7] |

| Solubility | Expected to have low solubility in water but good solubility in non-polar organic solvents like hexane and toluene, a characteristic of similar cyclohexyl phenyl ketones.[6] | |

| InChIKey | NCYFBTVCOOTWTG-UHFFFAOYSA-N | [4][] |

| SMILES | C1CCC(CC1)C(=O)C2=CC(=CC=C2)C(F)(F)F | [] |

Section 3: Chemical Properties and Reactivity Profile

The reactivity of Cyclohexyl 3-(trifluoromethyl)phenylmethanone is dominated by the interplay between the ketone carbonyl, the electron-withdrawing trifluoromethyl group, and the bulky cyclohexyl and phenyl moieties.

The Trifluoromethyl Effect: The CF₃ group is a powerful electron-withdrawing substituent due to the high electronegativity of fluorine. This effect creates a significant partial positive charge on the carbonyl carbon, making the ketone exceptionally electrophilic and highly susceptible to nucleophilic attack.[3] This heightened reactivity is a cornerstone of its utility as a building block for creating novel therapeutic agents.[8] A key consequence is the increased propensity for this ketone to form a stable gem-diol (hydrate) in aqueous environments, which can mimic the tetrahedral transition state of enzymatic reactions, making trifluoromethyl ketones valuable as enzyme inhibitors.[3][8]

Ketone Reactivity: As a ketone, the compound undergoes typical reactions of the carbonyl group, such as nucleophilic addition.[6] The presence of the bulky cyclohexyl and phenyl groups can introduce steric hindrance, influencing the approach of nucleophiles and potentially affecting reaction rates and stereochemical outcomes.

Synthetic Utility: The compound serves as a valuable intermediate. For instance, reduction of the ketone can yield the corresponding alcohol, [4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol, another useful building block.[9] It can also be a precursor in the synthesis of photoinitiators, such as 1-hydroxycyclohexyl phenyl ketone derivatives, which are crucial in UV curing applications.[10][11]

Section 4: Synthesis Methodology: Friedel-Crafts Acylation

A robust and scalable method for synthesizing Cyclohexyl 3-(trifluoromethyl)phenylmethanone is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of a suitable aromatic substrate with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Proposed Synthetic Workflow

The synthesis proceeds by reacting 3-(trifluoromethyl)benzoyl chloride with cyclohexane in the presence of a Lewis acid catalyst like anhydrous aluminum trichloride (AlCl₃).

Caption: Friedel-Crafts acylation workflow for synthesis.

Detailed Experimental Protocol

-

Reactor Setup: A three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is dried in an oven and cooled under a stream of dry nitrogen.

-

Catalyst Suspension: The flask is charged with anhydrous aluminum trichloride (1.1 equivalents) and a dry, inert solvent such as dichloromethane. The suspension is cooled to 0°C in an ice bath.

-

Reactant Addition: A solution of 3-(trifluoromethyl)benzoyl chloride (1.0 equivalent) in dry dichloromethane is added dropwise to the stirred suspension via the dropping funnel.

-

Substrate Addition: Cyclohexane (1.5 equivalents) is then added dropwise, maintaining the temperature at 0°C. Causality Note: The slow addition and low temperature are critical to control the exothermic reaction and prevent side reactions.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

-

Quenching: The reaction is carefully quenched by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and separates the catalyst.

-

Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure Cyclohexyl 3-(trifluoromethyl)phenylmethanone.

Section 5: Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are critical. The following protocols outline the standard analytical workflow for characterizing the title compound.

Analytical Workflow

Caption: Standard analytical workflow for characterization.

Expected Spectroscopic Data

The following table summarizes the anticipated signals based on the compound's structure and data from analogous molecules.[12][13]

| Technique | Expected Features |

| ¹H NMR | - Multiplets (δ 7.5-8.2 ppm): Aromatic protons on the trifluoromethylphenyl ring. - Multiplet (δ 3.2-3.5 ppm): Methine proton (CH) of the cyclohexyl ring adjacent to the carbonyl. - Multiplets (δ 1.2-2.0 ppm): Methylene protons (CH₂) of the cyclohexyl ring. |

| ¹³C NMR | - Signal (δ ~195-205 ppm): Carbonyl carbon (C=O). - Signals (δ ~125-140 ppm): Aromatic carbons. - Quartet (δ ~120-125 ppm, J ≈ 272 Hz): Trifluoromethyl carbon (CF₃). - Signal (δ ~45-55 ppm): Methine carbon of the cyclohexyl ring. - Signals (δ ~25-30 ppm): Methylene carbons of the cyclohexyl ring. |

| ¹⁹F NMR | - Singlet (δ ~ -63 ppm): Single signal for the three equivalent fluorine atoms of the CF₃ group. |

| FT-IR | - Strong absorption (~1690 cm⁻¹): C=O stretch of the aryl ketone. - Absorptions (~2850-2950 cm⁻¹): C-H stretches of the cyclohexyl group. - Strong absorptions (~1100-1350 cm⁻¹): C-F stretches of the CF₃ group. |

| Mass Spec. | - Molecular Ion Peak (M⁺): m/z = 256.11. |

Section 6: Applications in Research and Development

The unique combination of a bulky, lipophilic cyclohexyl group and an electronically modified aromatic ring makes this ketone a valuable scaffold in drug discovery and materials science.

-

Medicinal Chemistry: The trifluoromethyl group is a bioisostere for several functional groups and is known to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[1] This ketone serves as a key intermediate for synthesizing compounds targeting a wide range of biological pathways, where the enhanced electrophilicity of the ketone can be exploited for covalent modification or to create stable transition-state mimics.[3][8]

-

Materials Science: Aromatic ketones are widely used as photoinitiators.[10] While this specific compound is an intermediate, its derivatives, particularly hydroxylated versions like 1-hydroxycyclohexyl phenyl ketone, are highly effective Type I photoinitiators used in UV-curable coatings, inks, and adhesives.[10][11] The trifluoromethyl group can modulate the photochemical properties, potentially leading to initiators with improved performance characteristics.

Section 7: Safety, Handling, and Storage

While specific toxicity data for Cyclohexyl 3-(trifluoromethyl)phenylmethanone is limited, standard laboratory precautions for handling chemical reagents should be strictly followed.[4][14]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[4][15] Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[4][15] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[4]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep away from strong oxidizing agents and incompatible materials.[16]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Section 8: References

-

Cyclohexyl phenyl ketone - Solubility of Things. (n.d.). Retrieved from [Link]

-

3-(Trifluoromethyl)phenyl cyclohexyl ketone - Fluorochem. (n.d.). Retrieved from [Link]

-

Fragrance Material Safety Assessment Center - Food and Chemical Toxicology. (n.d.). Retrieved from [Link]

-

Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2014). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, 50(84), 12733-12745. Retrieved from [Link]

-

Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation - The Royal Society of Chemistry. (2010). Retrieved from [Link]

-

Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC - NIH. (2021). Retrieved from [Link]

-

[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol | C14H17F3O | CID 22057748 - PubChem. (n.d.). Retrieved from [Link]

-

Advances in the Synthesis of α -Trifluoromethyl Ketones and Their Application via Defluorinative Reactions - ResearchGate. (2025). Retrieved from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Retrieved from [Link]

-

Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification - 3M. (2024). Retrieved from [Link]

-

Cas 3277-77-8,CYCLOHEXYL 3-TRIFLUOROMETHYLPHENYL KETONE | lookchem. (n.d.). Retrieved from [Link]

-

cyclohexyl methyl ketone, 823-76-7. (n.d.). Retrieved from [Link]

-

US6881865B2 - Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid - Google Patents. (n.d.). Retrieved from

-

Cyclohexyl-3-methylphenyl ketone | C27H34O | CID 73011645 - PubChem. (n.d.). Retrieved from [Link]

-

Cyclohexyl phenyl ketone | C13H16O | CID 12837 - PubChem. (n.d.). Retrieved from [Link]

-

The Study Of Synthesis Technology Of Cyclohexyl Phenyl Ketone In One Step. (2007). Retrieved from [Link]

-

Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.). Retrieved from [Link]

-

Chemical Properties of Phenyl cyclohexyl ketone (CAS 712-50-5) - Cheméo. (n.d.). Retrieved from [Link]

-

Organophotoredox/Cobalt-Catalyzed Hydrocarboxylation of Propargyl Amides Using CO2 and H2O | ACS Catalysis - ACS Publications. (2026). Retrieved from [Link]

-

Phenyl cyclohexyl ketone - the NIST WebBook. (n.d.). Retrieved from [Link]

-

Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid] - YouTube. (2021). Retrieved from [Link]

-

Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar. (n.d.). Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Al-Omair-Al-Majthoub/0b687f8f4a13a43f87c69994c657a8751855a918]([Link]

-

1-Hydroxycyclohexyl phenyl ketone | C13H16O2 | CID 70355 - PubChem. (n.d.). Retrieved from [Link]

-

1-Hydroxycyclohexyl phenyl ketone - CAS Common Chemistry. (n.d.). Retrieved from [Link]

-

Phenyl cyclohexyl ketone - the NIST WebBook. (n.d.). Retrieved from [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. echemi.com [echemi.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. lookchem.com [lookchem.com]

- 8. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol | C14H17F3O | CID 22057748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. US6881865B2 - Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid - Google Patents [patents.google.com]

- 11. globethesis.com [globethesis.com]

- 12. rsc.org [rsc.org]

- 13. m.youtube.com [m.youtube.com]

- 14. echemi.com [echemi.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

Spectroscopic Data for Cyclohexyl 3-trifluoromethylphenyl Ketone: An In-depth Technical Guide

Introduction

Cyclohexyl 3-trifluoromethylphenyl ketone is a fascinating molecule for researchers in medicinal chemistry and materials science. Its structure, combining a flexible cyclohexyl ring with a rigid, electron-deficient aromatic ring, imparts unique physicochemical properties that are of significant interest in the development of novel therapeutic agents and functional materials. A thorough understanding of its molecular architecture and electronic landscape is paramount for predicting its behavior and designing new applications. Spectroscopic analysis provides the foundational data for this understanding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons and the aliphatic protons of the cyclohexyl ring.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~8.15 | s | 1H | H-2 | The trifluoromethyl group at the meta position will have a deshielding effect on the ortho proton (H-2), shifting it significantly downfield. The lack of adjacent protons results in a singlet. |

| ~8.05 | d | 1H | H-6 | This proton is ortho to the carbonyl group and will be deshielded. It will appear as a doublet due to coupling with H-5. |

| ~7.80 | d | 1H | H-4 | This proton is ortho to the trifluoromethyl group and will be deshielded. It will appear as a doublet due to coupling with H-5. |

| ~7.60 | t | 1H | H-5 | This proton is meta to both the carbonyl and trifluoromethyl groups and will be split into a triplet by its two neighboring protons. |

| ~3.30 | m | 1H | H-1' (cyclohexyl) | The methine proton alpha to the carbonyl group is expected to be the most deshielded of the cyclohexyl protons. |

| ~1.80-1.95 | m | 4H | H-2', H-6' (cyclohexyl) | These methylene protons are adjacent to the methine proton. |

| ~1.20-1.50 | m | 6H | H-3', H-4', H-5' (cyclohexyl) | The remaining methylene protons of the cyclohexyl ring will appear as a complex multiplet in the upfield region. |

Expertise in Action: Understanding Substituent Effects

The presence of the electron-withdrawing trifluoromethyl (-CF₃) group at the meta position of the phenyl ring is predicted to have a pronounced deshielding effect on the aromatic protons, particularly those ortho and para to it.[1] This is due to the inductive effect of the highly electronegative fluorine atoms. In contrast, the chemical shifts of the cyclohexyl protons are expected to be similar to those in the unsubstituted cyclohexyl phenyl ketone.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides information on the number of unique carbon environments and their electronic nature. The spectrum of this compound will be characterized by signals for the carbonyl carbon, the aromatic carbons (including the carbon attached to the trifluoromethyl group, which will appear as a quartet due to C-F coupling), and the aliphatic carbons of the cyclohexyl ring.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~203 | C=O | The carbonyl carbon is highly deshielded. |

| ~138 | C-1 (aromatic) | The ipso-carbon attached to the carbonyl group. |

| ~131 (q, JCF ≈ 32 Hz) | C-3 (aromatic) | The carbon bearing the trifluoromethyl group will be a quartet due to one-bond C-F coupling.[2] |

| ~133 | C-6 (aromatic) | Aromatic CH. |

| ~129 | C-5 (aromatic) | Aromatic CH. |

| ~128 | C-4 (aromatic) | Aromatic CH. |

| ~126 | C-2 (aromatic) | Aromatic CH. |

| ~124 (q, JCF ≈ 272 Hz) | CF₃ | The carbon of the trifluoromethyl group will show a large one-bond C-F coupling constant.[2] |

| ~46 | C-1' (cyclohexyl) | The methine carbon alpha to the carbonyl. |

| ~29 | C-2', C-6' (cyclohexyl) | Methylene carbons. |

| ~26 | C-3', C-5' (cyclohexyl) | Methylene carbons. |

| ~25 | C-4' (cyclohexyl) | Methylene carbon. |

Trustworthiness Through Self-Validation:

The predicted chemical shifts are based on the known substituent chemical shift (SCS) effects of the trifluoromethyl group on a benzene ring.[2] The strong electron-withdrawing nature of the -CF₃ group influences the chemical shifts of the aromatic carbons, and the characteristic quartet for the carbon attached to the -CF₃ group and the -CF₃ carbon itself serve as definitive markers for its presence.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted Key IR Absorptions:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale for Prediction |

| ~1690 | Strong | C=O stretch | The carbonyl stretch of an aryl ketone is typically found in this region. Conjugation with the aromatic ring lowers the frequency compared to a simple aliphatic ketone. |

| ~3100-3000 | Medium | Aromatic C-H stretch | Characteristic stretching vibrations for sp² C-H bonds.[3] |

| ~2930, ~2850 | Strong | Aliphatic C-H stretch | Symmetric and asymmetric stretching vibrations of the methylene and methine groups in the cyclohexyl ring. |

| ~1600, ~1450 | Medium-Weak | Aromatic C=C stretch | In-ring stretching vibrations of the phenyl group.[3] |

| ~1320, ~1160, ~1120 | Strong | C-F stretch | The trifluoromethyl group exhibits strong, characteristic C-F stretching absorptions in this region.[4] |

Authoritative Grounding:

The prediction of strong C-F stretching bands is based on established literature values for aromatic trifluoromethyl compounds.[4] These intense absorptions are a key diagnostic feature for the presence of the -CF₃ group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z 256. The molecular ion peak is expected to be observed, corresponding to the molecular weight of this compound.

-

Key Fragment Ions:

-

m/z 173 (Base Peak): [M - C₆H₁₁]⁺. Loss of the cyclohexyl radical via alpha-cleavage is a highly favorable fragmentation pathway for ketones, resulting in the stable 3-trifluoromethylbenzoyl cation.

-

m/z 145: [M - C₆H₁₁ - CO]⁺. Subsequent loss of a neutral carbon monoxide molecule from the benzoyl cation to form the 3-trifluoromethylphenyl cation.

-

m/z 83: [C₆H₁₁]⁺. Formation of the cyclohexyl cation.

-

m/z 55: Further fragmentation of the cyclohexyl ring.

-

Causality in Fragmentation:

The primary fragmentation pathway in aryl alkyl ketones is the alpha-cleavage, where the bond between the carbonyl group and the alkyl substituent is broken.[5] In this case, the more stable acylium ion is formed, leading to the predicted base peak at m/z 173. The presence of the electron-withdrawing trifluoromethyl group on the aromatic ring further stabilizes this cation.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following experimental protocols are recommended.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 500 MHz

-

Pulse Program: Standard single-pulse sequence

-

Acquisition Time: 2-3 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16-32

-

Spectral Width: 16 ppm

¹³C NMR Acquisition:

-

Spectrometer: 125 MHz

-

Pulse Program: Proton-decoupled single-pulse sequence

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096

-

Spectral Width: 250 ppm

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR:

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

-

Record a background spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry

Electron Ionization (EI) Mass Spectrometry:

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

For GC-MS, dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate.

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40-500

-

Source Temperature: 200-250 °C

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic characterization of this compound.

Predicted ¹H NMR Spectrum Logic

Caption: Predicted ¹H NMR chemical shift assignments for this compound.

Mass Spectrometry Fragmentation Pathway

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12837, Cyclohexyl phenyl ketone. Retrieved from [Link]

-

Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. [Link]

-

NIST. (n.d.). Cyclohexyl phenyl ketone. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

- Gupta, A., & Gupta, R. K. (2014). Effect of Trifluoromethyl Substitution on C-3 Position in 1H NMR of Quinolones / Coumarins. Journal of Advances in Chemistry, 8(3), 1707-1715.

-

UCLA. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

Randle, R. R., & Whiffen, D. H. (1955). The characteristic infrared absorption frequencies of aromatic trifluoromethyl compounds. Journal of the Chemical Society (Resumed), 1311-1313. [Link]

-

LibreTexts. (2021). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Sci-Hub. The characteristic infrared absorption frequencies of aromatic trifluoromethyl compounds / Journal of the Chemical Society (Resumed), 1955 [sci-hub.ru]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of Cyclohexyl 3-trifluoromethylphenyl Ketone in Common Laboratory Solvents

This guide provides a comprehensive analysis of the solubility characteristics of cyclohexyl 3-trifluoromethylphenyl ketone. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various solvent systems. This document moves beyond a simple data sheet to offer insights into the molecular properties governing solubility and provides a robust experimental framework for its determination.

Introduction: Understanding the Molecule

This compound is an organic compound with the molecular formula C₁₄H₁₅F₃O and a molecular weight of 256.26 g/mol .[1][2] Its structure, featuring a cyclohexyl ring, a ketone functional group, and a phenyl ring substituted with a trifluoromethyl group, dictates its physicochemical properties and, consequently, its solubility. The electron-withdrawing nature of the trifluoromethyl group is a key feature, influencing the molecule's polarity and reactivity.[1] While specific solubility data is not widely published[1], a thorough understanding of its structural components allows for reasoned predictions and a systematic approach to its solubility profiling.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅F₃O | [1][2] |

| Molecular Weight | 256.26 g/mol | [1][2] |

| Boiling Point | 290.9°C at 760 mmHg | [1] |

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound is a composite of its constituent parts:

-

Cyclohexyl Group: This saturated hydrocarbon ring is nonpolar.

-

Ketone Group (C=O): The carbonyl group is polar, with the oxygen atom carrying a partial negative charge and the carbon atom a partial positive charge. This allows for dipole-dipole interactions and hydrogen bond acceptance.

-

Phenyl Group: The aromatic ring is generally nonpolar.

-

Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing and highly lipophilic, contributing to the overall nonpolar character of the phenyl ring while also introducing a strong dipole.

Given this combination of a large nonpolar cyclohexyl group, a polar ketone, and a substituted phenyl ring, this compound is expected to be a relatively nonpolar to moderately polar molecule. Therefore, it is predicted to have limited solubility in highly polar protic solvents like water and better solubility in organic solvents of low to moderate polarity.

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for determining the qualitative and semi-quantitative solubility of this compound. This protocol is designed to be a self-validating system, providing clear and reproducible results.

Materials and Reagents

-

This compound

-

A selection of common laboratory solvents (e.g., Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

-

Pipettes

Experimental Workflow

The following diagram outlines the logical flow of the solubility testing procedure.

Caption: Experimental workflow for determining solubility.

Step-by-Step Procedure

-

Preparation: Accurately weigh approximately 10 mg of this compound into a small, clean, and dry test tube.

-

Solvent Addition: Add 1 mL of the first solvent to be tested to the test tube.

-

Mixing: Vigorously mix the contents of the test tube using a vortex mixer for 60 seconds to ensure thorough interaction between the solute and the solvent.[4]

-

Observation: After mixing, visually inspect the solution against a well-lit background.

-

Soluble: The compound is considered soluble if it completely dissolves, leaving no visible solid particles.

-

Insoluble: The compound is considered insoluble if solid particles remain suspended or settled at the bottom of the test tube.[4]

-

-

Recording Data: Record the observation in a data table.

-

Repeat: Repeat steps 1-5 for each of the selected common laboratory solvents.

Predicted and Observed Solubility Data

The following table provides a framework for recording the predicted and experimentally determined solubility of this compound in a range of common laboratory solvents, categorized by their polarity. The predictions are based on the "like dissolves like" principle.

| Solvent | Solvent Type | Predicted Solubility | Observed Solubility |

| Water | Polar Protic | Insoluble | |

| Methanol | Polar Protic | Sparingly Soluble | |

| Ethanol | Polar Protic | Soluble | |

| Acetone | Polar Aprotic | Soluble | |

| Ethyl Acetate | Polar Aprotic | Soluble | |

| Dichloromethane | Nonpolar | Soluble | |

| Toluene | Nonpolar | Soluble | |

| Hexane | Nonpolar | Sparingly Soluble |

Interpretation and Discussion

The experimental results should be interpreted in the context of the molecular structure of this compound and the properties of the solvents. It is anticipated that the compound will exhibit greater solubility in less polar organic solvents due to the significant nonpolar character contributed by the cyclohexyl and trifluoromethylphenyl groups. While the ketone group provides some polarity, it is unlikely to be sufficient to overcome the hydrophobic nature of the rest of the molecule to allow for significant solubility in water.

The presence of the trifluoromethyl group, while making the phenyl ring electron-poor, also increases the molecule's lipophilicity, which would favor solubility in nonpolar solvents. The solubility in polar aprotic solvents like acetone and ethyl acetate is expected to be good, as these solvents can engage in dipole-dipole interactions with the ketone group without the strong hydrogen bonding network present in polar protic solvents that would need to be disrupted.

Conclusion

This technical guide provides a robust framework for understanding and determining the solubility of this compound. By combining theoretical principles with a detailed experimental protocol, researchers can confidently assess the solubility of this compound in a variety of common laboratory solvents. The insights gained from such studies are critical for applications in drug development, chemical synthesis, and materials science, where solvent selection is a key parameter for success.

References

- Determination of Solubility Class. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

-

Cas 3277-77-8, this compound. (n.d.). LookChem. Retrieved from [Link]

-

Cyclohexyl-3-methylphenyl ketone. (n.d.). PubChem. Retrieved from [Link]

Sources

Reactivity profile of Cyclohexyl 3-trifluoromethylphenyl ketone

An In-depth Technical Guide to the Reactivity Profile of Cyclohexyl 3-trifluoromethylphenyl ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Strategic Importance

This compound is a fascinating chemical entity that sits at the intersection of two influential motifs in modern medicinal chemistry: the trifluoromethyl ketone (TFMK) warhead and the lipophilic cyclohexyl scaffold. Its reactivity is dominated by the profound electronic influence of the trifluoromethyl group, which transforms an ordinary ketone into a highly reactive electrophile with unique applications, particularly in the design of enzyme inhibitors. This guide provides an in-depth analysis of its synthesis, core reactivity, and strategic application in drug development, offering both mechanistic understanding and practical, field-proven insights.

The core of this molecule's utility lies in the "Trifluoromethyl Effect." The three highly electronegative fluorine atoms create a powerful inductive electron-withdrawing effect on the adjacent carbonyl carbon.[1] This polarization results in a highly electron-deficient carbon center, making it exceptionally susceptible to nucleophilic attack.[1][2] This heightened electrophilicity is the foundation of its unique reactivity profile.

| Property | Value |

| Chemical Formula | C₁₄H₁₅F₃O |

| Molecular Weight | 256.26 g/mol |

| CAS Number | 3277-77-8[3] |

| Appearance | Not specified (typically a solid or oil) |

| Boiling Point | 290.9°C at 760 mmHg[3] |

| Density | 1.181 g/cm³[3] |

Part 1: Synthesis Pathway

The most direct and industrially relevant synthesis of this compound is achieved via a Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of a suitable aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. A plausible and efficient route involves the reaction of cyclohexanecarbonyl chloride with 3-bromotrifluorotoluene, followed by subsequent steps, or more directly, with a trifluoromethyl-substituted benzene derivative.

A general procedure, adapted from methods for synthesizing analogous cyclohexyl phenyl ketones, is outlined below.[4][5]

Experimental Protocol: Friedel-Crafts Acylation

-

Setup: To a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize evolved HCl), add anhydrous aluminum trichloride (AlCl₃) and an inert solvent such as dichloromethane (DCM).

-

Reagent Addition: Cool the suspension to 0°C in an ice bath. Slowly add cyclohexanecarbonyl chloride to the stirred suspension.

-

Aromatic Substrate Addition: Following the formation of the acylium ion complex, add 1-bromo-3-(trifluoromethyl)benzene (or a similar trifluoromethyl-substituted benzene) dropwise via the dropping funnel, maintaining the temperature at 0-5°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Quenching: Carefully and slowly pour the reaction mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Workup: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield the pure this compound.

Synthesis Workflow Diagram

Caption: Friedel-Crafts synthesis of the target ketone.

Part 2: Core Reactivity Profile

The reactivity of this ketone is a study in contrasts: the sterically bulky cyclohexyl group flanking one side of the carbonyl, and the powerfully electron-withdrawing trifluoromethylphenyl group on the other. The latter's electronic effect is the dominant factor.

A. Nucleophilic Addition: The Predominant Reaction

The carbonyl carbon of this compound is a potent electrophile, readily undergoing 1,2-addition reactions where a nucleophile attacks the carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.[6][7]

A hallmark of trifluoromethyl ketones is their propensity to exist in equilibrium with their hydrated gem-diol form in aqueous media.[1] Unlike typical ketones where this equilibrium heavily favors the ketone, the stability of the hydrate is significantly enhanced by the electron-withdrawing -CF3 group.[2] This stability is critical to its biological activity, as the tetrahedral hydrate can effectively mimic the transition state of substrate hydrolysis in many enzymes.[2][8] In the presence of an alcohol, a similar equilibrium exists, forming a hemiketal.

Caption: Hydration equilibrium of a trifluoromethyl ketone.

The ketone is readily reduced to the corresponding secondary alcohol. This transformation is a cornerstone of organic synthesis and can be achieved with high efficiency using standard hydride reagents.

Experimental Protocol: Sodium Borohydride Reduction

-

Dissolution: Dissolve this compound in a suitable protic solvent like methanol or ethanol in a round-bottom flask.

-

Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄) portion-wise with stirring. The amount of NaBH₄ should be in slight molar excess.

-

Reaction Monitoring: Allow the reaction to proceed at 0°C and then warm to room temperature. Monitor the disappearance of the starting material by TLC.

-

Quenching: Once the reaction is complete, carefully add dilute HCl to quench the excess NaBH₄ and neutralize the sodium borate salts.

-

Workup: Remove the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude alcohol.

-

Purification: The product, Cyclohexyl(3-(trifluoromethyl)phenyl)methanol, can be purified by silica gel chromatography if necessary.

B. Oxidation

The ketone functional group in this compound is at a high oxidation state and is generally resistant to further oxidation under standard conditions. It is important to note that related structures, such as 1-hydroxycyclohexyl phenyl ketone, are themselves used as oxidizing agents for primary alcohols and aldehydes, a testament to the thermodynamic stability of the ketone moiety.[9][10][11][12]

Part 3: Application in Drug Discovery - A Covalent Reversible Warhead

The unique electronic properties of the trifluoromethyl ketone group make it an exemplary "warhead" for designing targeted covalent inhibitors, a class of drugs that can offer enhanced potency and prolonged duration of action. Specifically, it excels as a covalent reversible inhibitor (CRI) .

Mechanism of Covalent Reversible Inhibition

In the context of drug design, a "warhead" is a reactive functional group on an inhibitor molecule that forms a covalent bond with a target protein. Trifluoromethyl ketones are ideal for targeting enzymes that have a nucleophilic amino acid residue—such as serine (Ser) or cysteine (Cys)—in their active site.[13]

The mechanism proceeds as follows:

-

Initial Binding: The inhibitor first binds non-covalently to the enzyme's active site, guided by interactions of the cyclohexyl and trifluoromethylphenyl groups.

-

Nucleophilic Attack: The hydroxyl group of a serine residue or the thiol group of a cysteine residue acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the TFMK.

-

Hemiketal/Thiohemiketal Formation: This attack forms a stable, tetrahedral hemiketal (with Ser) or thiohemiketal (with Cys) adduct.[2]

-

Reversibility: Crucially, this covalent bond is reversible. The equilibrium can shift back to release the inhibitor and restore the free enzyme. This reversibility is a key advantage, as it can reduce the potential for off-target toxicity associated with permanent, irreversible inhibitors.

This strategy has been successfully applied in the design of inhibitors for enzyme families like kinases and carboxylesterases.[2][13][14]

| Advantages of the TFMK Warhead |

| High Electrophilicity |

| Reversible Covalency |

| Stable Adduct |

| Metabolic Stability |

Mechanism of Enzyme Inhibition Diagram

Caption: Reversible covalent inhibition by a TFMK warhead.

Conclusion

This compound is more than a simple aromatic ketone; it is a precisely engineered chemical tool. Its reactivity is governed by the potent electron-withdrawing nature of the trifluoromethyl group, which activates the carbonyl for a range of nucleophilic additions and enables its function as a highly effective covalent reversible warhead. The inclusion of the cyclohexyl moiety provides a lipophilic handle to modulate physicochemical properties, making the overall scaffold highly attractive for modern drug discovery.[15] For scientists and researchers, understanding this reactivity profile is key to unlocking its full potential as a building block in the synthesis of complex molecules and as a functional core in the design of next-generation targeted therapeutics.

References

-

Organic Chemistry Portal. (n.d.). 1-Hydroxycyclohexyl phenyl ketone, 1-HCPK. Retrieved from [Link]

-

Lu, Y., Tan, W.-Y., Ding, Y., Chen, W., & Zhang, H. (2023). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. The Journal of Organic Chemistry, 88(13), 8114–8122. Available from: [Link]

-

Lu, Y., Tan, W.-Y., Ding, Y., Chen, W., & Zhang, H. (2023). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. PubMed. Available from: [Link]

-

Lu, Y., et al. (2023). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. ResearchGate. Request PDF available from: [Link]

-

Caballero, J., et al. (2013). Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. PubMed Central. Available from: [Link]

-

Lu, Y., et al. (2023). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. The Journal of Organic Chemistry. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. Retrieved from [Link]

-

Prakash, G. K. S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. PubMed Central. Available from: [Link]

-

Poce, G., & Sabatino, M. (2014). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Semantic Scholar. Available from: [Link]

-

Francke, R., & Little, R. D. (2014). Proposed reaction mechanism for the formation of α-trifluoromethyl ketones 2 from alkynes and electrochemically generated CF 3 radicals in the presence of water. ResearchGate. Available from: [Link]

-

LookChem. (n.d.). CAS 3277-77-8, this compound. Retrieved from [Link]

-

Poce, G., & Sabatino, M. (2014). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. ResearchGate. Available from: [Link]

-

Ashenhurst, J. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. Available from: [Link]

-

Organic Chemistry Tutor. (2023). Nucleophilic Additions to Ketones and Aldehydes. YouTube. Available from: [Link]

- Google Patents. (n.d.). FR2620444A1 - Cyclohexyl phenyl ketone derivatives, process for their preparation and their use as synthesis intermediates.

-

American Chemical Society. (2026). Organophotoredox/Cobalt-Catalyzed Hydrocarboxylation of Propargyl Amides Using CO2 and H2O. ACS Catalysis. Available from: [Link]

- Google Patents. (n.d.). US6881865B2 - Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid.

-

National Institutes of Health. (n.d.). Cyclohexyl phenyl ketone. PubChem. Retrieved from [Link]

-

Gabriele, B., et al. (2023). 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione. MDPI. Available from: [Link]

-

Isas, A. S., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Available from: [Link]

-

Liu, Y., et al. (2020). Characterization of an Aromatic Trifluoromethyl Ketone as a New Warhead for Covalently Reversible Kinase Inhibitor Design. ResearchGate. Request PDF available from: [Link]

-

Isas, A. S., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available from: [Link]

-

Gouverneur, V., et al. (2022). Turning the Other Cheek: Influence of the cis-Tetrafluorocyclohexyl Motif on Physicochemical and Metabolic Properties. PubMed Central. Available from: [Link]

-

Liu, Y., et al. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. PubMed. Available from: [Link]

-

Wang, J., et al. (2007). Synthesis of α-hydroxycyclohexyl phenyl ketone. ResearchGate. Available from: [Link]

-

American Chemical Society. (2025). Organophotoredox/Cobalt-Catalyzed Hydrocarboxylation of Propargyl Amides Using CO2 and H2O. ACS Publications. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. US6881865B2 - Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-Hydroxycyclohexyl phenyl ketone, 1-HCPK [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Turning the Other Cheek: Influence of the cis-Tetrafluorocyclohexyl Motif on Physicochemical and Metabolic Properties - PMC [pmc.ncbi.nlm.nih.gov]

Potential hazards and safety precautions for Cyclohexyl 3-trifluoromethylphenyl ketone

An In-depth Technical Guide to the Potential Hazards and Safety Precautions for Cyclohexyl 3-trifluoromethylphenyl Ketone

Introduction

This compound is a fluorinated aromatic ketone of increasing interest in pharmaceutical and agrochemical research. Its unique chemical structure, featuring a cyclohexyl ring, a phenyl ring substituted with a trifluoromethyl group, and a central ketone moiety, imparts specific reactivity and potential biological activity. The electron-withdrawing nature of the trifluoromethyl group significantly influences the electrophilicity of the carbonyl carbon, a factor that must be considered when evaluating its reactivity and potential hazards. This guide provides a comprehensive overview of the potential hazards associated with this compound and outlines detailed safety precautions for its handling, storage, and disposal, tailored for researchers, scientists, and drug development professionals.

Understanding the Core Reactivity and Hazard Profile

The primary driver of the reactivity and potential hazards of this compound is the presence of the trifluoromethyl (-CF3) group on the phenyl ring. This strongly electron-withdrawing group enhances the electrophilic character of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to non-fluorinated analogues. This heightened reactivity is a key consideration for its intended applications and for understanding its potential interactions with biological systems and other chemicals.

-

Skin and Eye Irritation: Direct contact may cause irritation.

-

Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.

-

Potential for Systemic Effects: While not established, absorption through the skin or ingestion could potentially lead to systemic effects.

Hazard Classification (Inferred)

Based on data for analogous compounds, the following Globally Harmonized System (GHS) classifications are likely applicable:

| Hazard Class | Category |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |

Comprehensive Safety Precautions

A multi-faceted approach to safety, encompassing engineering controls, personal protective equipment, and stringent handling protocols, is essential when working with this compound.

Engineering Controls

-

Ventilation: All handling of solid and dissolved forms of the compound should be conducted in a well-ventilated laboratory. A certified chemical fume hood is mandatory for any procedures that may generate dust or aerosols.

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A critical aspect of safe handling is the consistent and correct use of appropriate PPE.

| PPE Type | Specification | Rationale |

| Eye Protection | Chemical safety goggles with side shields or a face shield. | Protects against splashes and airborne particles. |

| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. Regularly inspect gloves for any signs of degradation or perforation. |

| Skin and Body Protection | A lab coat or chemical-resistant apron. | Prevents contamination of personal clothing. |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. | Necessary when engineering controls are insufficient or during spill cleanup. |

Experimental Workflow: Safe Handling and Reaction Setup

The following diagram outlines a safe workflow for handling this compound in a research laboratory setting.

An In-depth Technical Guide to the Discovery and Initial Synthesis of Cyclohexyl 3-trifluoromethylphenyl ketone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Cyclohexyl 3-trifluoromethylphenyl ketone, a significant intermediate in the landscape of pharmaceutical and agrochemical synthesis. The document details its chemical properties, the strategic rationale for its design, and a thorough exploration of its initial synthesis, with a primary focus on the Friedel-Crafts acylation reaction. Mechanistic insights, a detailed experimental protocol, and key analytical data are presented to offer a complete scientific narrative. This guide serves as a critical resource for researchers engaged in organic synthesis and drug discovery, highlighting the compound's role as a valuable building block in the development of novel therapeutic agents.

Introduction: The Strategic Importance of Trifluoromethylated Ketones in Medicinal Chemistry

The introduction of fluorine-containing functional groups has become a cornerstone of modern drug design, with the trifluoromethyl (CF₃) group being of particular interest.[1][2] The unique properties of the CF₃ group, including its high electronegativity, metabolic stability, and ability to modulate the physicochemical properties of a molecule, make it a valuable addition to potential therapeutic agents.[1][2] Specifically, trifluoromethyl ketones have emerged as a class of compounds with significant potential, often serving as key intermediates in the synthesis of complex pharmaceutical ingredients.[3] Their enhanced electrophilicity at the carbonyl carbon, a direct result of the strong electron-withdrawing nature of the trifluoromethyl group, makes them valuable precursors for a variety of chemical transformations.[4]

This compound (CAS No. 3277-77-8) is a prime example of a molecule that strategically combines the lipophilic cyclohexyl moiety with the electronically modified trifluoromethylphenyl group. This combination of features makes it a desirable building block for creating compounds with potentially enhanced membrane permeability and metabolic resistance, crucial attributes for effective drug candidates.[1] This guide will delve into the foundational synthesis of this important chemical entity.

Discovery: A Product of Synthetic Strategy

The "discovery" of a molecule like this compound is more accurately described as a product of intentional chemical synthesis rather than a serendipitous finding. Its existence in numerous chemical supplier catalogs and its implicit role as an intermediate in patent literature underscore its recognized value in synthetic chemistry.[5][6] While a singular, seminal publication detailing its first synthesis is not readily apparent in a survey of scientific literature, its conceptualization can be traced to the logical application of established synthetic methodologies, most notably the Friedel-Crafts acylation, to create novel molecular scaffolds for drug discovery programs.

The rationale for its synthesis is rooted in the principles of medicinal chemistry, where the combination of a bulky, lipophilic group (the cyclohexyl ring) and an aromatic ring bearing a strongly electron-withdrawing group (the trifluoromethylphenyl moiety) is a common strategy for developing enzyme inhibitors and other biologically active molecules.[4]

Initial Synthesis: The Friedel-Crafts Acylation Approach

The most direct and widely applicable method for the synthesis of this compound is the Friedel-Crafts acylation.[7][8] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[8] In the case of our target molecule, the synthesis involves the reaction of 3-(trifluoromethyl)benzene with cyclohexanecarbonyl chloride, catalyzed by a strong Lewis acid such as aluminum chloride (AlCl₃).[7][8]

Mechanistic Insights

The mechanism of the Friedel-Crafts acylation is a well-established electrophilic aromatic substitution pathway.[8] The key steps are as follows:

-

Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of the cyclohexanecarbonyl chloride, making the carbonyl carbon more electrophilic. This complex then dissociates to form a highly reactive acylium ion, which is stabilized by resonance.

-

Electrophilic Attack: The electron-rich aromatic ring of 3-(trifluoromethyl)benzene acts as a nucleophile, attacking the electrophilic acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation and Regeneration of the Catalyst: A weak base, typically the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product, this compound.

Diagram of the Friedel-Crafts Acylation Mechanism

Caption: Mechanism of Friedel-Crafts Acylation.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound based on the principles of Friedel-Crafts acylation and adapted from similar reported syntheses.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-(Trifluoromethyl)benzene | C₇H₅F₃ | 146.11 | 14.6 g | 0.1 |

| Cyclohexanecarbonyl chloride | C₇H₁₁ClO | 146.61 | 14.7 g | 0.1 |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 14.7 g | 0.11 |

| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | 100 mL | - |

| Hydrochloric Acid (conc.) | HCl | 36.46 | 50 mL | - |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 100 mL | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 10 g | - |

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap) is flame-dried and allowed to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Charge the Flask: Anhydrous aluminum chloride (14.7 g, 0.11 mol) and anhydrous dichloromethane (50 mL) are added to the flask. The suspension is stirred and cooled to 0-5 °C in an ice-water bath.

-

Addition of Reactants: A solution of cyclohexanecarbonyl chloride (14.7 g, 0.1 mol) and 3-(trifluoromethyl)benzene (14.6 g, 0.1 mol) in anhydrous dichloromethane (50 mL) is prepared and transferred to the dropping funnel. This solution is then added dropwise to the stirred suspension of aluminum chloride over a period of 30-45 minutes, maintaining the internal temperature of the reaction mixture below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction mixture is carefully poured onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL) with vigorous stirring. This will hydrolyze the aluminum chloride complex. The mixture is then transferred to a separatory funnel.

-

Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL). The combined organic layers are washed successively with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis.

Characterization Data

The structure of the synthesized this compound can be confirmed by various spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the cyclohexyl protons (aliphatic region) and the aromatic protons of the trifluoromethylphenyl group. The integration of these signals should be consistent with the number of protons in each environment. |

| ¹³C NMR | A signal for the carbonyl carbon (typically in the range of 190-200 ppm), signals for the carbons of the cyclohexyl ring, and signals for the aromatic carbons, including the carbon attached to the trifluoromethyl group (which will show a characteristic quartet due to C-F coupling). |

| IR Spectroscopy | A strong absorption band in the region of 1680-1700 cm⁻¹ corresponding to the C=O stretching vibration of the ketone. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (256.26 g/mol ). |

Conclusion

This compound is a synthetically valuable molecule whose importance is derived from the strategic incorporation of a trifluoromethyl group and a cyclohexyl moiety. Its initial synthesis is readily achievable through the well-established Friedel-Crafts acylation reaction. This guide has provided a comprehensive overview of the rationale behind its synthesis, a detailed experimental protocol, and the expected analytical characterization. For researchers in medicinal chemistry and drug development, this compound represents a key building block for the synthesis of novel therapeutic agents with potentially enhanced pharmacological profiles.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Advancing Pharmaceutical Synthesis: The Significance of Trifluoromethylated Ketones. Retrieved from [Link]

-

O'Hagan, D. (2010). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, 46(3), 357-367. Retrieved from [Link]

-

Mena, M. J., & Naranjo, M. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5488. Retrieved from [Link]

-

Imperato, G., et al. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(17), 3956. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Friedel-Crafts acylation of aromatic groups to give ketones. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cyclohexyl(3-(ethylthio)-5-(trifluoromethyl)phenyl)methanone [chemicalbook.com]

- 6. CAS 3277-77-8: cyclohexyl-[3-(trifluoromethyl)phenyl]metha… [cymitquimica.com]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

Structural analysis of Cyclohexyl 3-trifluoromethylphenyl ketone

An In-depth Technical Guide to the Structural Analysis of Cyclohexyl 3-trifluoromethylphenyl ketone

Abstract

This technical guide provides a comprehensive structural analysis of this compound, a molecule of significant interest in medicinal chemistry and materials science. This document outlines the key analytical techniques employed to elucidate its three-dimensional structure, including X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry. We delve into the theoretical underpinnings of these methods and provide detailed, field-proven experimental protocols. Furthermore, this guide explores computational modeling as a predictive tool for understanding the molecule's conformational dynamics. The synthesis of experimental data with computational insights offers a holistic view of the structural landscape of this compound, providing a critical resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound

This compound, with the chemical formula C14H15F3O and a molecular weight of 256.26 g/mol , is a fascinating molecule characterized by a central ketone functional group flanked by a bulky, aliphatic cyclohexyl ring and an electron-withdrawing 3-trifluoromethylphenyl ring[1][2][]. The trifluoromethyl group is a key pharmacophore known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates[4][5]. Understanding the precise three-dimensional arrangement of this molecule is paramount for predicting its interactions with biological targets and for the rational design of novel therapeutics and advanced materials. This guide provides an in-depth exploration of the methodologies used to define its structural architecture.

Foundational Structural Elucidation: A Multi-Technique Approach

A definitive structural characterization of this compound necessitates a synergistic application of multiple analytical techniques. While X-ray crystallography offers the gold standard for solid-state structure determination, NMR spectroscopy provides invaluable information about the molecule's structure and dynamics in solution. Mass spectrometry complements these techniques by confirming the molecular weight and providing insights into the molecule's fragmentation patterns.

X-ray Crystallography: Unveiling the Solid-State Conformation

X-ray crystallography provides an unambiguous determination of the atomic arrangement within a crystal lattice, revealing precise bond lengths, bond angles, and torsional angles[6][7].